molecular formula C12H17O4- B1401547 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate CAS No. 479544-59-7

4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate

Cat. No.: B1401547
CAS No.: 479544-59-7
M. Wt: 225.26 g/mol
InChI Key: NGYBUUGWLHYSBO-UHFFFAOYSA-M
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Description

“4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate” is a chemical compound . It contains total 34 bond(s); 16 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 eight-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 ester(s) (aliphatic), and 1 hydroxyl group(s) .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, functionalized trans-cyclooctenes have been synthesized using a flow photoisomerization method where the product is captured by AgNO3 on silica gel . Nine different trans-cyclooctenes were synthesized, including those commonly utilized in bioorthogonal chemistry as well as new amine and carboxylic acid derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by an eight-membered ring and a carboxylic acid group . The compound has a molecular weight of 225.26 g/mol.

Scientific Research Applications

Vibrational, Structural, and Electronic Analysis

Research on compounds structurally related to 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate has focused on their vibrational, structural, and electronic properties. For instance, studies on 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid have used techniques like FT-IR, NMR, and X-ray diffraction to understand their molecular structure and vibrational frequencies. These studies contribute to understanding the electronic properties and molecular interactions of such compounds, which can be pivotal in material science and molecular engineering (Raju et al., 2015).

Biosynthesis in Microorganisms

Another research area involves understanding the biosynthesis of related compounds in microorganisms. For example, 4-methylthio-2-oxobutanoate, a compound similar to this compound, has been identified in culture fluids of bacteria and fungi, indicating its role in the biosynthesis of ethylene from methionine. This knowledge is crucial in microbiology and biotechnology, as it helps in understanding metabolic pathways in microorganisms (Billington et al., 1979).

Nonlinear Optical Applications

Research has also been conducted on the nonlinear optical (NLO) properties of compounds similar to this compound. For instance, the growth and characterization of semi-organometallic NLO crystals involving similar compounds have been studied. These studies contribute to the development of new materials for optical applications, like in photonics and telecommunications (Vinoth et al., 2020).

Antioxidant Properties

4-Hydroxycoumarin derivatives, which are structurally related to this compound, have been studied for their antioxidant properties. Understanding the antioxidant capabilities of these compounds can have implications in pharmacology and medicinal chemistry, especially in the development of treatments for diseases caused by oxidative stress (Stanchev et al., 2009).

Kinetics and Oxidation Mechanisms

The kinetics and mechanisms of oxidation of related 4-oxobutanoic acids have been studied in various mediums. This research is significant in understanding the chemical reactivity and stability of these compounds, which is essential in chemical synthesis and industrial applications (Farook et al., 2013).

Inhibition Mechanisms in Biological Systems

The inhibition mechanisms of certain enzymes by esters of related compounds have been computationally analyzed. This research provides insights into biochemical pathways and can be instrumental in drug design and understanding disease mechanisms (Yildiz & Yildiz, 2022).

Properties

IUPAC Name

4-cyclooct-4-en-1-yloxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c13-11(14)8-9-12(15)16-10-6-4-2-1-3-5-7-10/h1-2,10H,3-9H2,(H,13,14)/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYBUUGWLHYSBO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)CCC(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90785213
Record name 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90785213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479544-59-7
Record name 4-[(Cyclooct-4-en-1-yl)oxy]-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90785213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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